![molecular formula C23H24N4O3 B4109596 N-methyl-5-[4-(1-naphthylacetyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4109596.png)
N-methyl-5-[4-(1-naphthylacetyl)-1-piperazinyl]-2-nitroaniline
Overview
Description
N-methyl-5-[4-(1-naphthylacetyl)-1-piperazinyl]-2-nitroaniline is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound is also known as MNA-715 or MNA-717 and has been studied for its potential use in treating various diseases.
Mechanism of Action
The mechanism of action of N-methyl-5-[4-(1-naphthylacetyl)-1-piperazinyl]-2-nitroaniline is not fully understood. However, it is believed to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-methyl-5-[4-(1-naphthylacetyl)-1-piperazinyl]-2-nitroaniline has been shown to have various biochemical and physiological effects. It has been found to increase the levels of acetylcholine, dopamine, and serotonin in the brain, which are neurotransmitters involved in the regulation of mood, memory, and cognition. It has also been found to decrease the levels of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage.
Advantages and Limitations for Lab Experiments
The advantages of using N-methyl-5-[4-(1-naphthylacetyl)-1-piperazinyl]-2-nitroaniline in lab experiments include its potential as a pharmacological tool for studying the NMDA receptor and its potential as a therapeutic agent for various diseases. The limitations include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
For research on N-methyl-5-[4-(1-naphthylacetyl)-1-piperazinyl]-2-nitroaniline include further investigation into its mechanism of action, potential side effects, and optimization of its pharmacological properties. It may also be studied for its potential use in treating other neurological disorders such as depression and anxiety. Additionally, its potential as a drug delivery system for other drugs may be explored.
Scientific Research Applications
N-methyl-5-[4-(1-naphthylacetyl)-1-piperazinyl]-2-nitroaniline has been studied for its potential use in treating various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been investigated for its potential as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
1-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]-2-naphthalen-1-ylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-24-21-16-19(9-10-22(21)27(29)30)25-11-13-26(14-12-25)23(28)15-18-7-4-6-17-5-2-3-8-20(17)18/h2-10,16,24H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUXYLUVFNQVII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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